molecular formula C9H11ClN2 B1373164 (S)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 911372-80-0

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No. B1373164
M. Wt: 182.65 g/mol
InChI Key: KZLPYAMQKGFHBF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 36244-70-9. It has a molecular weight of 146.19 and its IUPAC name is 4-[(1S)-1-aminoethyl]benzonitrile . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is 1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 . The InChI key is CANLULJYEHSQFU-ZETCQYMHSA-N .

Scientific Research Applications

Cancer Research

  • Iron(II)-Cyclopentadienyl Compounds with (S)-4-(1-Aminoethyl)benzonitrile : A study synthesized a family of Iron(II)-Cyclopentadienyl compounds, including variants with 4-aminobenzonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds exhibit low micromolar IC50 values in breast and colorectal cancer-derived cell lines, indicating potential as cancer therapeutics (Pilon et al., 2020).

Synthesis of Amino-Quinazolines

  • Method for Synthesis of Amino-Quinazolines Using 2-Amino-benzonitrile : A method was developed where 2-amino-benzonitrile reacts with various agents to form hydrochlorides of intermediates. These intermediates lead to the synthesis of 4-substituted amino-quinazolines, important in medicinal chemistry (Meng, 2012).

Corrosion Inhibition

  • Benzonitrile Derivatives as Corrosion Inhibitors : Benzonitrile derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. The study indicates that these compounds, including 4-(isopentylamino)-3-nitrobenzonitrile, are excellent corrosion inhibitors, suggesting applications in material science and engineering (Chaouiki et al., 2018).

Antimicrobial Activity

  • Antimicrobial Properties of Benzonitrile Derivatives : Research on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives, starting from benzonitrile, showed promising antibacterial and antifungal activities. This positions such compounds as potential candidates for pharmaceutical applications (Kumar et al., 2022).

Safety And Hazards

The safety information for “(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” includes several hazard statements: H301, H311, H331 . The precautionary statements are P261, P280, P301, P301, P310, P311 . The signal word is “Danger” and the GHS pictograms are GHS06, GHS07 .

properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPYAMQKGFHBF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704275
Record name 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

CAS RN

911372-80-0
Record name 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.